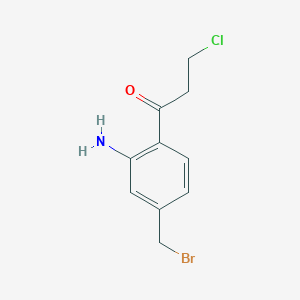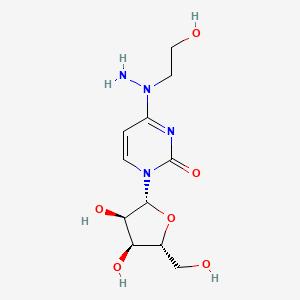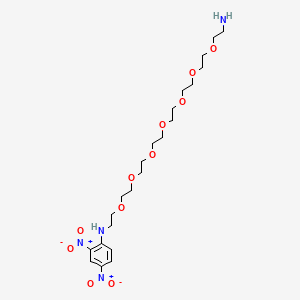
Octadecane, 1,18-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecane, 1,18-dimethoxy-: is a chemical compound with the molecular formula C20H42O2 It is a derivative of octadecane, where two methoxy groups are attached to the first and eighteenth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octadecane, 1,18-dimethoxy- typically involves the reaction of octadecane with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the dimethoxy derivative.
Industrial Production Methods: Industrial production of Octadecane, 1,18-dimethoxy- may involve continuous flow reactors where octadecane and methanol are reacted under controlled conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Octadecane, 1,18-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of octadecanal or octadecanoic acid.
Reduction: Formation of octadecanol.
Substitution: Formation of various substituted octadecanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Octadecane, 1,18-dimethoxy- is used as a starting material for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, Octadecane, 1,18-dimethoxy- can be used as a model compound to study the interactions of long-chain hydrocarbons with biological membranes. It can also serve as a probe to investigate the metabolic pathways of fatty acid derivatives.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities such as antimicrobial or anti-inflammatory properties.
Industry: In the industrial sector, Octadecane, 1,18-dimethoxy- is used in the formulation of lubricants and surfactants. Its chemical stability and hydrophobic nature make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which Octadecane, 1,18-dimethoxy- exerts its effects depends on the specific application. In chemical reactions, the methoxy groups can participate in various transformations, acting as electron-donating groups that influence the reactivity of the molecule. In biological systems, the compound’s long hydrocarbon chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Octadecane: A simple hydrocarbon with the formula C18H38.
Octadecanol: An alcohol derivative of octadecane with the formula C18H37OH.
Octadecanoic Acid (Stearic Acid): A carboxylic acid derivative with the formula C18H36O2.
Uniqueness: Octadecane, 1,18-dimethoxy- is unique due to the presence of methoxy groups at both ends of the hydrocarbon chain. This structural feature imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical transformations. The compound’s dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable tool in scientific research.
Propiedades
Número CAS |
102155-51-1 |
|---|---|
Fórmula molecular |
C20H42O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
1,18-dimethoxyoctadecane |
InChI |
InChI=1S/C20H42O2/c1-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-2/h3-20H2,1-2H3 |
Clave InChI |
CBTDBEPJCROKLU-UHFFFAOYSA-N |
SMILES canónico |
COCCCCCCCCCCCCCCCCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)












